molecular formula C22H46 B075034 2-Methylhenicosane CAS No. 1560-82-3

2-Methylhenicosane

Cat. No.: B075034
CAS No.: 1560-82-3
M. Wt: 310.6 g/mol
InChI Key: JQMPJOXNMWUULP-UHFFFAOYSA-N
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Description

2-Methylhenicosane is a branched alkane with the molecular formula C22H46. It is a hydrocarbon consisting of a twenty-one carbon chain with a methyl group attached to the second carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylhenicosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a shorter alkane with a suitable alkyl halide in the presence of a strong base. For instance, the reaction between 1-bromoeicosane and methylmagnesium bromide (Grignard reagent) can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts in the alkylation process are common methods employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhenicosane, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.

    Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water.

    Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form halogenated derivatives.

    Cracking: Under high temperatures and pressures, this compound can be cracked into smaller hydrocarbons.

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

    Cracking: Requires high temperatures (typically above 500°C) and sometimes a catalyst.

Major Products Formed:

Scientific Research Applications

2-Methylhenicosane has several applications in scientific research and industry:

Mechanism of Action

As a hydrocarbon, 2-Methylhenicosane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In industrial applications, its chemical stability and hydrophobicity make it useful in formulations where water resistance and chemical inertness are desired .

Comparison with Similar Compounds

    Heneicosane: A straight-chain alkane with the same number of carbon atoms but without the methyl group.

    2-Methylheneicosane: Another branched alkane with a similar structure but different branching points.

    Isodocosane: A branched alkane with a similar molecular weight but different branching patterns.

Uniqueness: 2-Methylhenicosane is unique due to its specific branching at the second carbon atom, which can influence its physical properties such as melting and boiling points compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

2-methylhenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMPJOXNMWUULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336027
Record name Heneicosane, 2-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-82-3
Record name Heneicosane, 2-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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